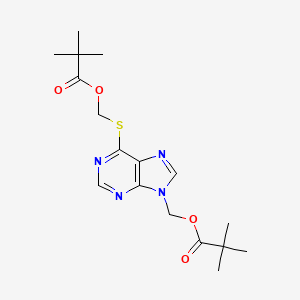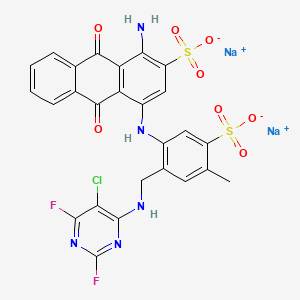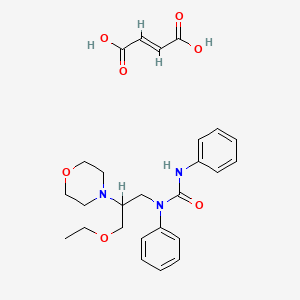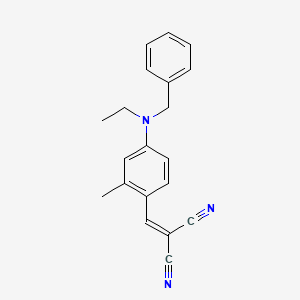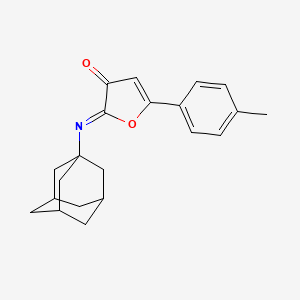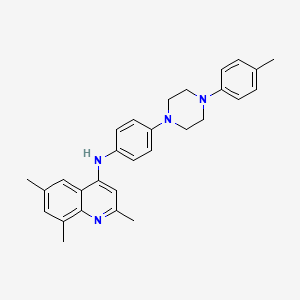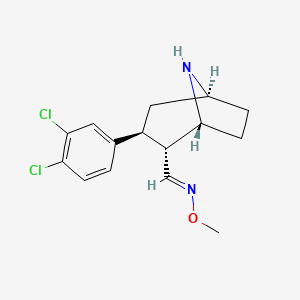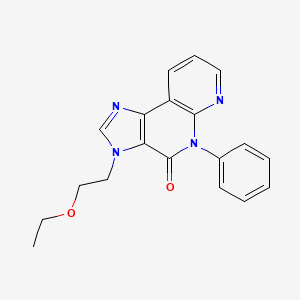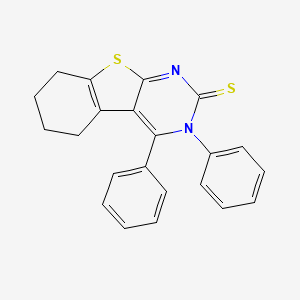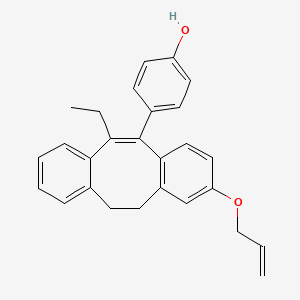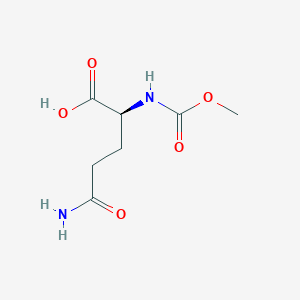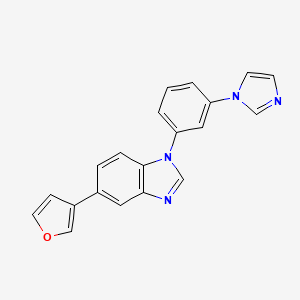
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound. It is known for its chelating properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to form stable complexes with metal ions, which is beneficial in preventing scale formation and corrosion in water systems .
Preparation Methods
The synthesis of tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate involves multiple steps. The process typically starts with the reaction of phosphorous acid with formaldehyde and ammonia, followed by the addition of ethylenediamine. The resulting intermediate is then reacted with additional phosphorous acid and formaldehyde to form the final product. Industrial production methods often involve controlled reaction conditions, such as maintaining specific temperatures and pH levels, to ensure high yield and purity .
Chemical Reactions Analysis
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphonate compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is studied for its potential use in biological systems to inhibit metal ion-dependent enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to metal ion imbalances.
Industry: It is widely used in water treatment processes to prevent scale formation and corrosion.
Mechanism of Action
The mechanism of action of tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. By forming stable complexes with metal ions, it prevents these ions from participating in reactions that lead to scale formation and corrosion. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are those related to metal ion transport and deposition .
Comparison with Similar Compounds
Tridecasodium hydrogen (((phosphonatomethyl)imino)bis(ethylene((phosphonatomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonate is unique due to its high chelating efficiency and stability. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): While EDTA is also a strong chelating agent, it does not form as stable complexes as this compound.
Nitrilotriacetic acid (NTA): NTA is another chelating agent but is less effective in preventing scale formation and corrosion compared to this compound.
Properties
CAS No. |
93939-89-0 |
|---|---|
Molecular Formula |
C15H31N5Na13O21P7 |
Molecular Weight |
1133.1 g/mol |
IUPAC Name |
tridecasodium;N'-[2-[bis(phosphonatomethyl)amino]ethyl]-N-[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine;hydron |
InChI |
InChI=1S/C15H44N5O21P7.13Na/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;;;;;;;;;;;;;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);;;;;;;;;;;;;/q;13*+1/p-13 |
InChI Key |
SXRKALVIPLMNLF-UHFFFAOYSA-A |
Canonical SMILES |
[H+].C(CN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


